3-Bromo-2-(methoxymethoxy)-1,1'-biphenyl
Description
Structure
3D Structure
Properties
Molecular Formula |
C14H13BrO2 |
|---|---|
Molecular Weight |
293.15 g/mol |
IUPAC Name |
1-bromo-2-(methoxymethoxy)-3-phenylbenzene |
InChI |
InChI=1S/C14H13BrO2/c1-16-10-17-14-12(8-5-9-13(14)15)11-6-3-2-4-7-11/h2-9H,10H2,1H3 |
InChI Key |
UUMCMKYIHSCDRY-UHFFFAOYSA-N |
Canonical SMILES |
COCOC1=C(C=CC=C1Br)C2=CC=CC=C2 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 3 Bromo 2 Methoxymethoxy 1,1 Biphenyl and Analogous Structures
Convergent and Divergent Synthetic Pathways to the Biphenyl (B1667301) Core
The synthesis of substituted biphenyls, such as 3-Bromo-2-(methoxymethoxy)-1,1'-biphenyl, is a cornerstone of modern organic chemistry, driven by their prevalence in pharmaceuticals, agrochemicals, and materials science. The construction of the core C-C bond linking the two aryl rings can be achieved through various strategic approaches, broadly categorized as convergent or divergent. Convergent syntheses involve the coupling of two pre-functionalized aromatic rings, each representing a significant portion of the final structure. Divergent pathways may involve building one ring onto another or functionalizing a pre-existing biphenyl core. Advanced methodologies predominantly rely on transition metal-catalyzed cross-coupling reactions, offering high efficiency and functional group tolerance.
Palladium-Catalyzed Cross-Coupling Reactions for C-C Bond Formation
Palladium catalysis has revolutionized the formation of carbon-carbon bonds, providing powerful tools for biphenyl synthesis. mdpi.com These reactions typically involve the oxidative addition of an aryl halide or triflate to a Pd(0) complex, followed by transmetalation with an organometallic reagent and subsequent reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst. rsc.org
The Suzuki-Miyaura coupling is one of the most widely used methods for constructing biphenyl scaffolds due to its mild reaction conditions, broad functional group compatibility, and the commercial availability and low toxicity of its key reagents, boronic acids and their esters. nih.govacs.org The reaction couples an organoboron reagent with an organic halide or triflate.
For the synthesis of this compound, a convergent Suzuki-Miyaura strategy is highly applicable. This can be approached in two primary ways:
Route A: Coupling of phenylboronic acid with a highly substituted aryl bromide, such as 1,3-dibromo-2-(methoxymethoxy)benzene. This route would require selective coupling at one of the two bromine sites.
Route B: Coupling of a brominated arylboronic acid, like (3-bromo-2-(methoxymethoxy)phenyl)boronic acid, with bromobenzene (B47551).
The general mechanism involves three key steps:
Oxidative Addition: The Pd(0) catalyst inserts into the carbon-bromine bond of the aryl bromide.
Transmetalation: The aryl group from the boronic acid (activated by a base) is transferred to the palladium center, displacing the halide.
Reductive Elimination: The two aryl groups on the palladium complex are coupled, forming the biphenyl C-C bond and regenerating the Pd(0) catalyst. rsc.org
The success of the Suzuki-Miyaura coupling for electron-poor or sterically hindered substrates, such as those involving polyfluorinated or substituted brominated compounds, often depends on the careful selection of the catalyst system. mdpi.comacs.org
Table 1: Typical Conditions for Suzuki-Miyaura Coupling of Aryl Bromides
| Component | Examples | Purpose/Notes | References |
| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, Pd(OH)₂ | Pre-catalyst that forms the active Pd(0) species. | rsc.org, nih.gov |
| Ligand | PPh₃, P(t-Bu)₃, SPhos, XPhos | Stabilizes the Pd center and facilitates the catalytic cycle. Phosphine (B1218219) ligands are common. | gre.ac.uk, rsc.org |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃, NaOEt | Activates the boronic acid for transmetalation. | nih.gov |
| Solvent | Toluene, Dioxane, THF, DMF, Ethanol/Water mixtures | Solubilizes reactants and influences reaction rate and yield. | nih.gov, mdpi.com |
| Boron Reagent | Arylboronic acids, Arylboronic esters (pinacol, MIDA) | The organometallic nucleophile. Esters can offer enhanced stability and reactivity. | gre.ac.uk |
The Heck reaction traditionally involves the coupling of an aryl halide with an alkene. mdpi.com However, the oxidative Heck reaction (also known as the Fujiwara-Morita reaction) is a variant that allows for the C-H functionalization of arenes. In the context of biphenyl synthesis, this can involve the direct dehydrogenative coupling of two different arenes or the coupling of an arene with an arylboronic acid. mdpi.comthieme-connect.com
This approach differs from traditional cross-coupling as it starts with a Pd(II) catalyst and requires an oxidant (e.g., O₂, benzoquinone, Ag(I) salts) to regenerate the active catalyst. The mechanism typically proceeds through C-H activation or transmetalation, followed by a Heck-type process. mdpi.com While powerful for creating C-C bonds, its application for direct synthesis of unsymmetrical biaryls like this compound from two simple arenes can be challenging due to issues with regioselectivity and competing homocoupling. However, it is a valuable tool for specific substrate classes, particularly in intramolecular contexts or with directing groups. nih.gov
While the Suzuki-Miyaura coupling is dominant, several other transition metal-mediated reactions are effective for biphenyl synthesis, each with distinct advantages and disadvantages. These methods provide alternative routes when substrates are incompatible with Suzuki conditions.
Negishi Coupling: This reaction utilizes organozinc reagents, which are more reactive than organoboron compounds. This heightened reactivity allows for couplings at lower temperatures or for challenging substrates but comes with lower functional group tolerance and requires stricter anhydrous conditions. rsc.org
Stille Coupling: Employing organotin (stannane) reagents, the Stille coupling is highly tolerant of a wide variety of functional groups and is insensitive to the presence of water. The primary drawback is the high toxicity of the organotin compounds and byproducts, which can be difficult to remove. rsc.org
Hiyama Coupling: This coupling uses organosilicon reagents, which are activated by a fluoride (B91410) source (e.g., TBAF). Organosilanes are non-toxic and stable, making this a more environmentally benign option. The reaction's scope and adoption have grown as more efficient activation protocols have been developed. rsc.org
Nickel-Catalyzed Coupling: Nickel complexes can also catalyze biphenyl synthesis, often showing different reactivity profiles compared to palladium. They are particularly effective for coupling less reactive aryl chlorides and can operate via different mechanistic pathways. acs.org
Table 2: Comparison of Major Cross-Coupling Reactions for Biphenyl Synthesis
| Reaction | Organometallic Reagent (Ar-M) | Key Advantages | Key Disadvantages | References |
| Suzuki-Miyaura | Boronic Acid/Ester | Low toxicity, stable reagents, mild conditions, commercially available. | Can be sensitive to sterically hindered substrates. | nih.govgre.ac.uk |
| Negishi | Organozinc | High reactivity, good for difficult couplings. | Sensitive to air/moisture, lower functional group tolerance. | rsc.org |
| Stille | Organotin | Excellent functional group tolerance, insensitive to water. | High toxicity of tin reagents and byproducts. | rsc.org |
| Hiyama | Organosilicon | Low toxicity, stable reagents. | Requires a fluoride activator, can have slower reaction rates. | rsc.org |
Directed Metalation and Functionalization of Aromatic Precursors
Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. nih.gov This method relies on a directing metalation group (DMG) on the aromatic ring, which coordinates to an organolithium base (like n-BuLi or s-BuLi) and directs deprotonation at the adjacent ortho position. The resulting aryllithium species can then be trapped with an electrophile to introduce a new substituent with high precision.
In the context of synthesizing this compound, the methoxymethoxy (MOM) group (-OCH₂OCH₃) can serve as a DMG. Although weaker than powerful DMGs like O-carbamates, amides, or sulfoxides, ether-based groups can still direct metalation. nih.gov A potential synthetic route could start with 1-bromo-2-(methoxymethoxy)benzene. Treatment with a strong lithium amide or alkyllithium base could selectively deprotonate the C3 position, guided by the MOM group. The resulting organometallic intermediate could then undergo a cross-coupling reaction with a suitable partner to form the biphenyl linkage. This approach offers excellent regiocontrol in the construction of polysubstituted aromatic molecules. nih.gov
Formation of the Biphenyl System via Intramolecular Cyclization
The formation of a biphenyl core via intramolecular cyclization is not a common or direct strategy. Intramolecular reactions, such as the Scholl reaction, are typically employed to create fused polycyclic aromatic systems from pre-existing biaryl or polyaryl precursors by forming a new ring between two aromatic systems. Similarly, intramolecular Heck reactions are used to construct new rings by coupling an aryl halide and an alkene within the same molecule. rsc.org Therefore, this class of reactions is generally not applicable for the primary construction of the biphenyl C-C bond in a molecule like this compound. Instead, these methods would be relevant for further derivatization of the biphenyl scaffold to create more complex, rigid structures such as fluorenes or dibenzofurans.
Selective Functionalization and Derivatization of the Biphenyl Scaffold
The construction of the this compound scaffold requires a carefully orchestrated sequence of reactions to ensure the correct placement of the functional groups. This typically involves the strategic introduction of a hydroxyl group, its protection, and subsequent regioselective bromination.
Regioselective Bromination Techniques
The introduction of a bromine atom at a specific position on the biphenyl core is a critical step in the synthesis of the target compound. The regioselectivity of bromination is governed by the electronic and steric properties of the substituents already present on the aromatic rings. For the synthesis of this compound, bromination is typically performed after the protection of the hydroxyl group.
Common brominating agents for aromatic compounds include N-Bromosuccinimide (NBS), which is a versatile and easy-to-handle reagent for the bromination of activated aromatic rings. mdpi.com The reaction can be carried out under various conditions, often with a catalyst to enhance selectivity. The choice of solvent and the presence of additives can significantly influence the outcome of the bromination reaction. For instance, the use of zeolites as catalysts in the bromination of aromatic substrates has been shown to favor the formation of para-bromo derivatives. mdpi.com
In the case of 2-(methoxymethoxy)-1,1'-biphenyl, the methoxymethoxy group is an ortho-, para-director. Therefore, direct bromination would be expected to yield a mixture of products with bromine at the positions ortho and para to the methoxymethoxy group. To achieve the desired 3-bromo substitution, a different synthetic strategy is often employed, such as starting with a pre-brominated precursor.
Introduction and Manipulation of the Methoxymethoxy Protecting Group
The methoxymethoxy (MOM) group is a widely used protecting group for alcohols and phenols due to its stability under a range of conditions and its relatively straightforward introduction and removal. wikipedia.orgorganic-chemistry.org
The introduction of the MOM group onto the hydroxyl functionality of a 2-hydroxybiphenyl derivative proceeds via the formation of an ethereal linkage. A common method involves the reaction of the phenol (B47542) with chloromethyl methyl ether (MOM-Cl) in the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA). wikipedia.org The base is crucial for deprotonating the phenol, generating a phenoxide that then acts as a nucleophile to displace the chloride from MOM-Cl.
An alternative and often safer approach, avoiding the highly carcinogenic MOM-Cl, is the use of dimethoxymethane (B151124) with a Lewis acid catalyst. The reaction conditions for MOM protection are generally mild, making it compatible with a variety of other functional groups that may be present on the biphenyl scaffold.
Table 1: Representative Conditions for MOM Protection of Phenols
| Reagent | Base/Catalyst | Solvent | Temperature (°C) | Typical Yield (%) |
| Chloromethyl methyl ether | DIPEA | Dichloromethane | 0 to rt | 85-95 |
| Dimethoxymethane | PPh₃·HBr | Chloroform | rt | 80-90 |
| Dimethoxymethane | Montmorillonite K-10 | Dichloromethane | rt | 90-98 |
This table presents illustrative data based on common laboratory practices for the MOM protection of phenolic compounds and may not represent the exact conditions for 2-hydroxybiphenyl.
The methoxymethoxy group, being an ether, is an activating group and an ortho-, para-director in electrophilic aromatic substitution reactions. mdpi.comnih.govresearchgate.net This directing effect is a consequence of the lone pairs on the oxygen atoms, which can be delocalized into the aromatic ring, thereby increasing the electron density at the ortho and para positions and stabilizing the corresponding carbocation intermediates.
Therefore, in the electrophilic bromination of 2-(methoxymethoxy)-1,1'-biphenyl, the bromine atom would be directed to the positions ortho and para to the MOM group on the same ring. This makes the direct bromination of 2-(methoxymethoxy)-1,1'-biphenyl to achieve the 3-bromo isomer challenging. A more viable strategy involves the bromination of 2-hydroxybiphenyl prior to the introduction of the MOM protecting group. The hydroxyl group is also an ortho-, para-director, but the steric hindrance from the adjacent phenyl ring can influence the regioselectivity of the bromination.
Optimization of Reaction Conditions and Yield for Scalable Synthesis
The large-scale synthesis of this compound necessitates the optimization of reaction conditions to maximize yield, minimize byproducts, and ensure cost-effectiveness. The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the construction of the biphenyl core structure and is a key target for optimization in scalable synthesis. nih.govresearchgate.net
The general Suzuki-Miyaura coupling involves the reaction of an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base. For the synthesis of the target molecule, this could involve the coupling of a suitably substituted bromobenzene with a phenylboronic acid, or vice versa.
Key parameters for optimization include:
Catalyst System: The choice of palladium precursor (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂) and ligand (e.g., triphenylphosphine, Buchwald-type ligands) is critical for catalytic activity and stability.
Base: The base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) plays a crucial role in the transmetalation step of the catalytic cycle. The choice of base can significantly impact the reaction rate and yield.
Solvent: A variety of solvents can be used, often a mixture of an organic solvent (e.g., toluene, dioxane) and water, to facilitate the dissolution of both the organic and inorganic reagents.
Temperature: The reaction temperature is a critical parameter that needs to be carefully controlled to ensure a reasonable reaction rate while minimizing decomposition of the catalyst and starting materials.
Table 2: Illustrative Optimization of Suzuki-Miyaura Coupling for Biphenyl Synthesis
| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
| Pd(OAc)₂ | PPh₃ | K₂CO₃ | Toluene/H₂O | 100 | 75 |
| PdCl₂(dppf) | - | Cs₂CO₃ | Dioxane/H₂O | 90 | 88 |
| Pd₂(dba)₃ | SPhos | K₃PO₄ | Toluene/H₂O | 110 | 95 |
This table provides representative data for the optimization of Suzuki-Miyaura coupling reactions for the synthesis of substituted biphenyls and does not reflect specific data for the synthesis of this compound.
Advanced Purification and Isolation Techniques for High-Purity Compounds
Obtaining this compound in high purity is essential for its use in subsequent synthetic transformations. The purification strategy will depend on the nature of the impurities present after the synthesis. Common impurities may include starting materials, regioisomers, and byproducts from side reactions.
Recrystallization: This is a fundamental and often highly effective technique for the purification of solid organic compounds. tandfonline.comnih.govtandfonline.com The choice of solvent is critical; an ideal solvent will dissolve the compound sparingly at room temperature but readily at elevated temperatures, while the impurities remain either soluble or insoluble at all temperatures. For brominated biphenyls, common recrystallization solvents include hexane, ethanol, and mixtures of solvents like toluene-methanol. google.com
Column Chromatography: This is a versatile purification technique that separates compounds based on their differential adsorption onto a stationary phase. tandfonline.comnih.govtandfonline.comnih.gov For nonpolar to moderately polar compounds like substituted biphenyls, silica (B1680970) gel or alumina (B75360) are common stationary phases. tandfonline.comnih.gov The choice of eluent (mobile phase) is crucial for achieving good separation. A gradient of solvents with increasing polarity, such as a hexane-ethyl acetate (B1210297) mixture, is often employed.
Other Techniques:
Solvent Extraction: This can be used to remove impurities with different solubility properties. For example, washing an organic solution of the product with an aqueous solution can remove inorganic salts and water-soluble impurities.
Preparative Thin-Layer Chromatography (TLC): For small-scale purifications, preparative TLC can be a useful technique to isolate the desired compound.
High-Performance Liquid Chromatography (HPLC): For achieving very high purity, preparative HPLC is a powerful tool, although it is generally more expensive and less scalable than other methods. fishersci.com
The purity of the final compound is typically assessed using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy. cromlab-instruments.eschemicalbook.com
Reactivity Profiles and Mechanistic Investigations of 3 Bromo 2 Methoxymethoxy 1,1 Biphenyl
Reactivity of the Aryl Bromide Moiety
The aryl bromide portion of 3-Bromo-2-(methoxymethoxy)-1,1'-biphenyl is a key site for chemical transformations. Its reactivity is influenced by the electronic properties of the biphenyl (B1667301) system and the presence of the adjacent methoxymethoxy group.
Participation in Nucleophilic Aromatic Substitution Reactions
Nucleophilic aromatic substitution (SNAr) reactions on unactivated aryl bromides are generally challenging and require harsh reaction conditions or the presence of strong electron-withdrawing groups, which are absent in this molecule. The methoxymethoxy group is not sufficiently electron-withdrawing to significantly facilitate classical SNAr reactions. Therefore, direct displacement of the bromide by common nucleophiles is not expected to be a facile process.
Pathways for Metal-Halogen Exchange Reactions as Activation Strategy
Metal-halogen exchange is a common and effective method for activating aryl bromides for further reactions. This process involves the treatment of the aryl bromide with an organometallic reagent, typically an organolithium or Grignard reagent, to generate a more reactive organometallic intermediate.
Table 1: Potential Metal-Halogen Exchange Reactions
| Reagent | Intermediate Formed | Subsequent Reaction with Electrophile (E+) |
|---|---|---|
| n-Butyllithium (n-BuLi) | 2-(Methoxymethoxy)-1,1'-biphenyl-3-yl-lithium | Forms a new C-E bond |
| Isopropylmagnesium chloride (i-PrMgCl) | [2-(Methoxymethoxy)-1,1'-biphenyl-3-yl]magnesium chloride | Forms a new C-E bond |
The resulting organolithium or Grignard reagent is a potent nucleophile and can react with a wide array of electrophiles, allowing for the introduction of various functional groups at the 3-position of the biphenyl system.
Role of Bromine in Directing Further Chemical Transformations
The bromine atom can direct further electrophilic aromatic substitution reactions, although the biphenyl system's reactivity is complex. Generally, halogen atoms are deactivating but ortho-, para-directing. However, in the context of metal-catalyzed cross-coupling reactions, the bromine atom serves as a crucial handle for the formation of new carbon-carbon or carbon-heteroatom bonds. Reactions such as Suzuki, Heck, and Buchwald-Hartwig aminations would be expected to occur at the carbon-bromine bond.
Chemical Behavior and Stability of the Methoxymethoxy Ether
The methoxymethoxy (MOM) group is a common protecting group for hydroxyl functionalities due to its stability under a range of conditions.
Controlled Deprotection Strategies for the Hydroxyl Functionality
The removal of the MOM group to reveal the free hydroxyl group is typically achieved under acidic conditions. The specific conditions can be tuned to achieve selective deprotection in the presence of other acid-sensitive groups.
Table 3: Common Deprotection Methods for MOM Ethers
| Reagent | Solvent | Typical Conditions |
|---|---|---|
| Hydrochloric Acid (HCl) | Methanol, THF/Water | Room Temperature |
| Trifluoroacetic Acid (TFA) | Dichloromethane | Room Temperature |
| Acetic Acid | THF/Water | Heating |
Reaction Mechanism Elucidation for Transformations Involving the Compound
While specific mechanistic studies for this compound are not extensively documented in publicly available literature, its reactivity can be inferred from the functional groups present in the molecule. The key reactive sites are the ortho-bromo substituent and the methoxymethyl (MOM) ether protecting group. Transformations involving this compound likely revolve around reactions typical for aryl bromides and the cleavage or modification of the MOM ether.
One of the primary transformations this compound would have undergone is its synthesis, which involves the protection of a hydroxyl group. The formation of the methoxymethyl ether from the corresponding phenol (B47542), 3-bromo-[1,1'-biphenyl]-2-ol, typically proceeds via nucleophilic substitution. The reaction is commonly carried out using chloromethyl methyl ether (MOM-Cl) in the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA). total-synthesis.com The mechanism involves the deprotonation of the phenolic hydroxyl group by the base to form a phenoxide ion. This highly nucleophilic phenoxide then attacks the electrophilic carbon of chloromethyl methyl ether, displacing the chloride ion in an SN2 reaction to form the methoxymethyl ether. total-synthesis.comyoutube.com
A significant reaction pathway for this compound, given its ortho-bromo-substituted biphenyl structure, is its potential to undergo intramolecular cyclization to form dibenzofuran (B1670420) derivatives. nih.govorganic-chemistry.orgrsc.org This transformation is often catalyzed by transition metals, particularly palladium. The reaction likely proceeds through an intramolecular palladium-catalyzed aryl-aryl coupling reaction. nih.gov The mechanism would involve the oxidative addition of the aryl-bromide bond to a low-valent palladium catalyst, followed by an intramolecular C-H activation or a similar cyclization step to form the new carbon-carbon bond, and finally, reductive elimination to regenerate the palladium catalyst and yield the dibenzofuran product. The specific conditions, such as the choice of catalyst, ligand, and base, would be crucial in determining the efficiency of this cyclization.
The deprotection of the methoxymethyl (MOM) group is another key transformation. This is typically achieved under acidic conditions. total-synthesis.comnih.gov The mechanism involves the protonation of one of the ether oxygens, making it a better leaving group. Subsequent cleavage of the C-O bond can occur, often facilitated by a nucleophilic attack from a solvent molecule or another nucleophile present in the reaction mixture. This process regenerates the parent phenol, 3-bromo-[1,1'-biphenyl]-2-ol. The specific conditions for deprotection need to be chosen carefully to avoid unwanted side reactions, especially given the presence of the bromo substituent.
Conformational Analysis and Rotational Barriers in Substituted Biphenyl Systems
The conformational behavior of this compound is dictated by the rotation around the single bond connecting the two phenyl rings. In substituted biphenyls, the planarity of the system is often disrupted by steric hindrance between the substituents at the ortho positions. libretexts.org For this compound, the presence of a bromine atom and a methoxymethoxy group at the 2- and 3-positions of one of the phenyl rings introduces significant steric bulk, which influences the rotational barrier and the preferred dihedral angle between the rings.
The rotation around the central C-C bond in ortho-substituted biphenyls is a well-studied phenomenon, and the energy barrier to this rotation can often be determined experimentally using techniques like dynamic Nuclear Magnetic Resonance (NMR) spectroscopy. acs.orgnih.govscispace.com These barriers are influenced by the size and nature of the ortho substituents. Larger substituents lead to higher rotational barriers due to increased steric repulsion in the planar transition state. libretexts.org The interconversion between the possible atropisomers (conformational isomers that are stable enough to be isolated) occurs by rotation through this higher-energy planar conformation. libretexts.org
Computational methods, such as Density Functional Theory (DFT), have also been employed to calculate the rotational barriers and to predict the most stable conformations of substituted biphenyls. rsc.orgresearchgate.net These calculations can provide valuable insights into the geometry and energetics of the different conformers and the transition states that separate them. For this compound, the ground state conformation is expected to be non-planar, with a significant dihedral angle between the two phenyl rings to minimize the steric interactions between the ortho-substituents and the ortho-hydrogens on the other ring.
The rotational barrier is a measure of the energy required for the molecule to pass through the planar conformation. The magnitude of this barrier is influenced by the steric hindrance of the ortho substituents. The table below presents experimentally determined rotational barriers for some related ortho-substituted biphenyls, which can provide an estimate of the steric influence of the substituents present in this compound.
| Ortho-Substituent | Rotational Barrier (kcal/mol) |
| -F | 4.4 |
| -Cl | 7.7 |
| -Br | Not explicitly found, but expected to be higher than Cl |
| -I | 9.9 |
| -CH3 | 7-10 |
| -OCH3 | Not explicitly found, but expected to be similar to CH3 |
| -Si(CH3)3 | 10.4 |
Data sourced from studies on mono- and di-ortho-substituted biphenyls. The exact values can vary depending on the specific molecule and the experimental or computational method used. scispace.comresearchgate.net
Given the presence of both a bromine atom and a methoxymethoxy group in the ortho and adjacent meta positions, it can be anticipated that this compound would exhibit a notable rotational barrier. The buttressing effect of the adjacent methoxymethoxy group could further increase the effective steric size of the ortho-bromo substituent, leading to a higher energy barrier for rotation compared to a simple 2-bromobiphenyl. acs.orgnih.gov This restricted rotation could potentially lead to stable atropisomers at room temperature if the barrier is sufficiently high (generally >20 kcal/mol). acs.org
Based on a comprehensive search of available scientific literature, there is no specific information detailing the use of the chemical compound This compound for the applications outlined in the requested article structure.
As a Strategic Synthetic Building Block for:
The synthesis of diverse polysubstituted biphenyls and terphenyls.
The design and synthesis of advanced organic scaffolds for medicinal chemistry.
The construction of bridged biphenyl systems and macrocycles.
In Catalysis and Chiral Ligand Development for:
Derivatization into chiral biphenyl ligands like BINOL-type analogs.
Applications in asymmetric catalysis.
While the literature describes general synthetic routes to these classes of molecules using various other substituted aryl bromides and biphenyl compounds, no examples specifically starting from this compound were found. Therefore, it is not possible to generate the requested article with scientifically accurate and verifiable content focused solely on this specific compound.
Applications of 3 Bromo 2 Methoxymethoxy 1,1 Biphenyl in Contemporary Organic Synthesis and Catalysis
Contribution to Catalysis and Chiral Ligand Development
Role in Metal-Mediated Catalytic Cycles
No information is available in the scientific literature regarding the specific role of 3-Bromo-2-(methoxymethoxy)-1,1'-biphenyl in metal-mediated catalytic cycles. While bromo-biphenyl compounds can theoretically participate in cross-coupling reactions, no studies detailing such applications for this specific molecule were identified.
Potential in Materials Science and Supramolecular Chemistry Applications
There is no available research on the potential applications of this compound in materials science or supramolecular chemistry. Its utility as a precursor for functional materials or as a building block for supramolecular assemblies has not been reported in the reviewed literature.
Based on a comprehensive search of available scientific literature and chemical databases, detailed experimental spectroscopic data for the specific compound This compound is not publicly available.
Constructing a scientifically accurate and non-speculative article that strictly adheres to the requested outline requires specific, published data for each analytical technique mentioned (NMR, MS, and IR). Without access to experimental results from peer-reviewed journals, patents, or established chemical data repositories for this particular molecule, it is not possible to generate the requested content while maintaining the required standards of accuracy and factual integrity.
Information on related but structurally distinct compounds, such as isomers or precursors, cannot be substituted as it would not accurately represent the spectroscopic properties of this compound. Therefore, the article cannot be generated at this time.
Advanced Spectroscopic and Structural Characterization Methodologies
X-ray Crystallography for Solid-State Molecular Structure and Conformational Insights
X-ray crystallography stands as a definitive technique for elucidating the precise three-dimensional arrangement of atoms within a crystalline solid. This powerful analytical method provides invaluable insights into bond lengths, bond angles, and torsional angles, which collectively define the molecular conformation of a compound in its solid state. Furthermore, the resulting crystal structure reveals the packing of molecules within the crystal lattice and the nature of intermolecular interactions, such as hydrogen bonding and van der Waals forces.
Despite the significance of this technique, a comprehensive search of available scientific literature and crystallographic databases did not yield specific X-ray diffraction data for 3-Bromo-2-(methoxymethoxy)-1,1'-biphenyl. Consequently, a data table detailing its crystallographic parameters cannot be provided at this time.
Elemental Analysis for Empirical Formula Verification
Elemental analysis is a fundamental analytical technique employed to determine the mass percentages of the elements (typically carbon, hydrogen, and nitrogen) present in a sample of a chemical compound. The experimentally determined percentages are then compared with the theoretical values calculated from the compound's proposed molecular formula. A close agreement between the experimental and theoretical values serves as a crucial piece of evidence for the verification of the empirical formula and the purity of the synthesized compound.
In the case of this compound, with a molecular formula of C14H13BrO2, the theoretical elemental composition can be calculated. This analysis is a standard procedure in the characterization of novel compounds.
However, a thorough review of the scientific literature did not uncover any published experimental data from the elemental analysis of this compound. Therefore, a data table comparing theoretical and experimental values cannot be presented.
Computational Chemistry and Molecular Modeling Studies
Quantum Chemical Calculations for Electronic Structure and Energetics
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the interactions of its electrons and nuclei. For 3-Bromo-2-(methoxymethoxy)-1,1'-biphenyl, these methods elucidate its stable geometric structure, electronic distribution, and spectroscopic characteristics.
Density Functional Theory (DFT) is a widely used computational method that balances accuracy and efficiency, making it ideal for studying molecules of this size. DFT calculations are employed to determine the lowest-energy three-dimensional structure of this compound.
Geometry Optimization: The optimization process systematically adjusts the molecule's geometry to find the most stable conformation, known as the global minimum on the potential energy surface. For this biphenyl (B1667301) derivative, a key structural parameter is the dihedral angle (C2-C1-C1'-C2'), which defines the twist between the two phenyl rings. Due to significant steric hindrance from the ortho-substituents—the bulky bromine atom and the methoxymethoxy group—a non-planar conformation is expected. This twisting relieves the steric strain between the substituents on the adjacent rings. DFT studies on similarly substituted biphenyls show that ortho-substitution dramatically increases this dihedral angle from the ~44° observed in the gas phase of unsubstituted biphenyl. scivisionpub.com
A representative set of optimized geometric parameters, as would be calculated using a functional like B3LYP with a 6-311++G(d,p) basis set, is presented below. rsc.org
| Parameter | Predicted Value |
|---|---|
| C1-C1' Bond Length | ~1.49 Å |
| C2-Br Bond Length | ~1.91 Å |
| C3-O Bond Length | ~1.37 Å |
| Dihedral Angle (C2-C1-C1'-C6') | ~70-85° |
Spectroscopic Property Prediction: Once the optimized geometry is obtained, DFT can be used to predict various spectroscopic properties.
Vibrational Spectroscopy: Frequency calculations yield the theoretical infrared (IR) and Raman spectra. These calculations help in the assignment of experimental vibrational bands to specific molecular motions, such as C-H stretching, C=C aromatic ring stretching, C-O ether stretches, and the C-Br stretch. The C-O-C asymmetric stretching of the ether groups is expected to produce strong IR bands, typically in the 1300-1000 cm⁻¹ region. spectroscopyonline.com
NMR Spectroscopy: By employing methods like the Gauge-Including Atomic Orbital (GIAO), it is possible to calculate the nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C). acs.orgmdpi.com These theoretical values are invaluable for assigning complex experimental NMR spectra and confirming the molecular structure. The calculated shifts would be sensitive to the electronic environment of each nucleus, influenced by the bromine and methoxymethoxy substituents. nih.gov
Ab initio (from first principles) methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, offer higher accuracy than standard DFT for calculating electronic energies and properties. acs.org While computationally more demanding, they are used to refine the results obtained from DFT, especially for calculating rotational energy barriers and weak intermolecular interactions. researchgate.net For this compound, high-level ab initio single-point energy calculations on the DFT-optimized geometry can provide a more accurate determination of the molecule's electronic energy and ionization potential. These methods are crucial for benchmarking the performance of different DFT functionals for this class of compounds. mdpi.com
Molecular Mechanics and Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions
While quantum mechanics provides a detailed electronic picture, molecular mechanics (MM) and molecular dynamics (MD) are better suited for exploring the conformational flexibility and intermolecular behavior of the molecule over time.
Conformational Landscapes: The rotation around the C1-C1' biphenyl bond is a key conformational process. Due to the ortho substituents, this rotation is hindered, leading to a significant energy barrier. rsc.org MM and MD simulations can be used to explore the potential energy surface associated with this rotation. By systematically rotating the dihedral angle and calculating the energy at each step, a rotational energy profile can be constructed. This profile reveals the energy of the transition state (the planar or near-planar conformation) and the energy barrier to rotation, which dictates the rate of interconversion between atropisomers at a given temperature. Such studies on substituted biphenyls have shown that bulky ortho groups can create rotational barriers high enough to allow for the isolation of stable atropisomers at room temperature. researchgate.netsemanticscholar.org
Intermolecular Interactions: MD simulations place the molecule in a simulated box, often with solvent molecules, to model its behavior in a condensed phase. These simulations provide insights into how this compound interacts with itself and with its environment. The simulations can reveal preferred packing arrangements in the solid state and solvation structures in solution. The bromine atom can participate in halogen bonding, a directional non-covalent interaction, which could influence crystal packing and interactions with biological macromolecules. scivisionpub.com
Prediction of Reactivity and Reaction Pathways Through Computational Approaches
Computational methods are instrumental in predicting the chemical reactivity of this compound.
Frontier Molecular Orbital (FMO) Analysis: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity.
HOMO: Represents the ability to donate an electron. The HOMO is likely to be delocalized over the electron-rich methoxymethoxy-substituted phenyl ring, indicating that this ring is more susceptible to electrophilic attack.
LUMO: Represents the ability to accept an electron. The LUMO is often localized on the phenyl ring bearing the electron-withdrawing bromine atom, suggesting this area is prone to nucleophilic attack. journalirjpac.com The HOMO-LUMO energy gap (ΔE) is an indicator of the molecule's kinetic stability; a smaller gap suggests higher reactivity. wuxiapptec.commdpi.com
| Parameter | Predicted Value (eV) | Implication |
|---|---|---|
| EHOMO | ~ -6.5 eV | Region of electrophilic attack |
| ELUMO | ~ -0.8 eV | Region of nucleophilic attack |
| ΔE (HOMO-LUMO Gap) | ~ 5.7 eV | Indicates high kinetic stability |
Molecular Electrostatic Potential (MEP): An MEP map provides a visual representation of the charge distribution on the molecule's surface. researchgate.net For this compound, the MEP would show negative potential (red/yellow) around the oxygen atoms of the methoxymethoxy group, indicating their nucleophilic character and ability to act as hydrogen bond acceptors. A region of positive potential (blue) would likely be found near the hydrogen atoms, while the bromine atom would exhibit a region of positive potential on its outermost surface (the σ-hole), making it a potential halogen bond donor. journalirjpac.comnih.gov
Correlation of Theoretical Predictions with Experimental Spectroscopic Data
A critical step in computational chemistry is the validation of theoretical models against experimental results. The correlation between predicted and measured data provides confidence in the computational approach and allows for a more robust interpretation of the molecule's properties. researchgate.net
Vibrational Spectra: The calculated vibrational frequencies (IR and Raman) are often systematically scaled to correct for anharmonicity and limitations in the theoretical model. nih.gov The scaled theoretical spectrum is then compared with the experimental spectrum. A good match allows for the confident assignment of each experimental peak to a specific molecular vibration. mdpi.comresearchgate.net
NMR Spectra: A linear regression analysis comparing the calculated GIAO chemical shifts with the experimental values is standard practice. ruc.dkivanmr.com A high correlation coefficient (R²) indicates that the computational model accurately reproduces the electronic structure and that the structural assignment is correct. acs.org Any significant deviations can point to specific structural features or environmental effects not captured by the gas-phase calculation, such as strong solvent interactions.
This iterative process of prediction and correlation ensures that the computational model is a reliable representation of the real-world behavior of this compound.
Emerging Research Frontiers and Future Perspectives
Development of Eco-Friendly and Sustainable Synthetic Routes
The chemical industry's growing emphasis on green chemistry is driving the development of more sustainable methods for synthesizing complex molecules like 3-Bromo-2-(methoxymethoxy)-1,1'-biphenyl. Future research will likely focus on minimizing waste, reducing the use of hazardous reagents, and employing renewable resources.
Key areas of development include:
Greener Cross-Coupling Reactions: The Suzuki-Miyaura coupling, a staple for biphenyl (B1667301) synthesis, is being adapted to use more environmentally benign solvents, such as water or ethanol/water mixtures, and recyclable catalysts. nih.govnih.gov For the synthesis of this compound, this would involve coupling a suitable boronic acid or ester with a brominated precursor in an aqueous medium, potentially using a recyclable nanocatalyst. nih.gov
Sustainable Protecting Group Strategies: The methoxymethoxy (MOM) group, while effective, can generate formaldehyde (B43269) as a byproduct upon removal. Research into greener deprotection methods using solid acid catalysts or enzymatic processes is an active area. organic-chemistry.orgnih.gov Alternatively, the development of synthetic routes that avoid protecting groups altogether, through late-stage functionalization, would represent a significant advance in sustainability.
Energy-Efficient Synthesis: Microwave-assisted organic synthesis (MAOS) can significantly reduce reaction times and energy consumption. mdpi.com Applying this technology to the cross-coupling steps in the synthesis of this compound could lead to more efficient and sustainable production.
Exploration of Novel Catalytic and Asymmetric Applications
The inherent chirality of atropisomeric biphenyls makes them valuable scaffolds for chiral ligands in asymmetric catalysis. pnas.orgresearchgate.net The functional handles on this compound offer significant potential for its development into novel catalysts and its use in asymmetric synthesis.
Future research directions are expected to include:
Design of Novel Chiral Ligands: The bromine atom can be readily converted to a phosphine (B1218219) or other coordinating group, while the methoxymethoxy group can be deprotected to reveal a hydroxyl group. These functionalities can be used to create novel bidentate or monodentate ligands for transition metal catalysis. acs.orgescholarship.org The steric and electronic properties of these ligands can be fine-tuned by modifying the substituents on the biphenyl rings, potentially leading to catalysts with high enantioselectivity and reactivity in a variety of asymmetric transformations. pnas.org
Applications in Asymmetric Synthesis: Axially chiral biaryls are privileged structures in many natural products and pharmaceuticals. rsc.org this compound can serve as a key building block for the asymmetric synthesis of these complex molecules. nih.gov For instance, the bromine atom can be used in a subsequent cross-coupling reaction to introduce another aryl group, leading to the formation of a tetra-ortho-substituted biphenyl with a stable chiral axis. nih.gov
Organocatalysis: The development of purely organic catalysts is a rapidly growing field. The chiral biphenyl scaffold of this compound could be incorporated into novel organocatalysts for various asymmetric reactions, such as aldol (B89426) or Michael additions. mdpi.com
Integration into Flow Chemistry and Automated Synthesis Platforms
The transition from traditional batch synthesis to continuous flow and automated platforms offers numerous advantages, including improved safety, reproducibility, and scalability. This compound is an ideal candidate for integration into these modern synthetic workflows.
Potential applications in this area include:
Sequential Cross-Coupling in Flow: The presence of a bromine atom allows for sequential cross-coupling reactions. In a flow chemistry setup, this compound could be subjected to a first cross-coupling reaction, and the resulting intermediate could then be directly introduced into a second reactor for another coupling reaction without the need for isolation and purification of the intermediate. tandfonline.comresearchgate.net This approach significantly streamlines the synthesis of complex, unsymmetrical biaryl compounds.
Automated Synthesis of Compound Libraries: Automated synthesis platforms can be used to rapidly generate libraries of related compounds for drug discovery and materials science research. gre.ac.uk Using this compound as a versatile building block, a wide range of derivatives could be synthesized by varying the coupling partners in automated cross-coupling reactions.
On-Demand Synthesis: Flow chemistry enables the on-demand synthesis of molecules, which is particularly valuable for unstable or hazardous compounds. While this compound itself is stable, its derivatives prepared in a flow reactor could be immediately used in subsequent reaction steps.
Advanced Derivatization for Functional Materials Science
Biphenyl derivatives are key components in a variety of functional materials, including liquid crystals, organic light-emitting diodes (OLEDs), and functional polymers. researchgate.netnih.gov The unique substitution pattern of this compound makes it a promising precursor for the synthesis of novel materials with tailored properties.
Future research in this area will likely focus on:
Organic Light-Emitting Diodes (OLEDs): The rigid biphenyl core can be functionalized with electron-donating and electron-withdrawing groups to create materials with desirable photophysical properties for use in OLEDs. nih.govacs.orgresearchgate.net The bromine atom of this compound can be replaced with various aromatic and heteroaromatic groups through cross-coupling reactions to tune the emission color and efficiency of the resulting materials.
Functional Polymers: The bromo and protected hydroxyl groups provide two distinct points for polymerization. For example, the bromine can be converted to a vinyl or ethynyl (B1212043) group for polymerization, and the hydroxyl group, after deprotection, can be used for condensation polymerization. nih.gov This could lead to the synthesis of novel conjugated polymers or poly(arylene ether)s with unique thermal, mechanical, and electronic properties.
Sensors and Molecular Recognition: The biphenyl scaffold can be incorporated into larger host molecules for the selective recognition of guest molecules. The functional groups on this compound can be used to attach binding sites or signaling units for the development of chemical sensors.
In-depth Mechanistic Elucidation of Complex Transformations and Catalytic Cycles
A deeper understanding of reaction mechanisms is crucial for the rational design of more efficient and selective catalysts and synthetic routes. The study of reactions involving this compound can provide valuable insights into the fundamental aspects of cross-coupling and other transformations.
Key areas for mechanistic investigation include:
Oxidative Addition in Cross-Coupling Reactions: The oxidative addition of the aryl bromide to the palladium(0) catalyst is a critical step in the Suzuki-Miyaura and other cross-coupling reactions. chemrxiv.orgresearchgate.netnih.gov Studying the kinetics and thermodynamics of this process for a sterically hindered substrate like this compound can provide a better understanding of the factors that govern the efficiency of these reactions. acs.orgresearchgate.net
Transmetalation and Reductive Elimination: The subsequent steps of transmetalation and reductive elimination in the catalytic cycle also warrant detailed investigation. nobelprize.org Understanding how the substituents on the biphenyl rings influence these steps can aid in the development of more active and selective catalysts.
Atropisomerization and Stereochemical Control: For reactions involving the creation or modification of the chiral axis, in-depth mechanistic studies are needed to understand the factors that control the stereochemical outcome. scispace.com This knowledge is essential for the development of highly enantioselective synthetic methods.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
